molecular formula C19H38O5S B015002 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL CAS No. 130727-50-3

22-Keto-21-thia-3,6,9-trioxatricosan-1-OL

Cat. No.: B015002
CAS No.: 130727-50-3
M. Wt: 378.6 g/mol
InChI Key: YDADHEIFTCDFFX-UHFFFAOYSA-N
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Description

22-Keto-21-thia-3,6,9-trioxatricosan-1-OL is a sulfur-containing organic compound with the molecular formula C19H38O5S and a molecular weight of 378.57. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted to form the final product. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis involves optimized reaction conditions to maximize yield and minimize impurities. Common solvents used in the synthesis include chloroform, dichloromethane, ethyl acetate, and methanol .

Chemical Reactions Analysis

Types of Reactions

22-Keto-21-thia-3,6,9-trioxatricosan-1-OL can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

22-Keto-21-thia-3,6,9-trioxatricosan-1-OL is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function and activity. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which includes a sulfur atom and multiple ether linkages. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.

Properties

IUPAC Name

S-[11-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]undecyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O5S/c1-19(21)25-18-10-8-6-4-2-3-5-7-9-12-22-14-16-24-17-15-23-13-11-20/h20H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDADHEIFTCDFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCCCCCCCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393282
Record name 22-KETO-21-THIA-3,6,9-TRIOXATRICOSAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130727-50-3
Record name 22-KETO-21-THIA-3,6,9-TRIOXATRICOSAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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